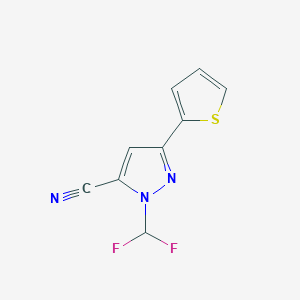

1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile

説明

1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C9H5F2N3S and its molecular weight is 225.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Another study investigated the effect of an (E)-1,2-di (thiophen-2-yl)ethene (TVT) unit on the hole mobility and photovoltaic properties of dithienyl-difluorobenzothiadiazole (DTBT) based polymers . The backbone conformation of the polymer could be well modulated by the TVT unit, leading to an extended conjugation length and strengthened intermolecular interaction .

生物活性

1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by various research findings and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₆F₂N₄S

- Molecular Weight : 228.22 g/mol

- CAS Number : 2092804-61-8

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Using hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Introduction of the Difluoromethyl Group : Utilizing difluoromethyl halides under basic conditions.

- Incorporation of the Thiophene Ring : Achieved through cross-coupling reactions like Suzuki or Stille coupling .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It may act as an inhibitor or modulator, influencing processes such as inflammation and cancer cell proliferation .

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, demonstrate significant anticancer properties. In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazoles exhibited cytotoxic effects, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .

Antimicrobial Properties

Pyrazole compounds have also been explored for their antimicrobial activities. For instance, derivatives have shown promising results against various pathogenic fungi and bacteria. The mechanism often involves disrupting cellular integrity, leading to cell lysis .

Case Studies

Research Applications

The compound is being investigated for several applications:

- Cancer Therapy : As a potential chemotherapeutic agent due to its ability to inhibit tumor growth.

- Antimicrobial Development : Useful in designing new antibiotics or antifungal agents.

- Inflammation Modulation : Its role in reducing inflammatory markers makes it a candidate for treating inflammatory diseases .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, pyrazole derivatives have been documented to target specific kinases involved in cancer proliferation, making them potential candidates for drug development .

Anti-inflammatory Properties

In addition to anticancer effects, this compound has demonstrated anti-inflammatory activity. It has been suggested that the difluoromethyl group enhances the compound's ability to modulate inflammatory responses, potentially leading to new treatments for inflammatory diseases .

Agrochemicals

Pesticidal Activity

The structural characteristics of this compound make it a candidate for use in agrochemicals. Its efficacy as a pesticide has been explored, with studies indicating that it can effectively control pest populations while minimizing harm to beneficial insects. The thiophene moiety contributes to its biological activity by enhancing the compound's affinity for pest-specific targets .

Herbicidal Properties

Furthermore, this compound has shown promise as a herbicide. Its unique chemical structure allows it to interfere with plant growth processes, making it effective against a variety of weed species. The potential for developing selective herbicides based on this compound could lead to more sustainable agricultural practices .

Materials Science

Synthesis of Functional Materials

In materials science, this compound is being investigated for its potential in synthesizing functional materials such as polymers and nanocomposites. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, leading to applications in electronics and coatings .

Conductive Polymers

The electrical properties of pyrazole derivatives make them suitable for use in conductive polymers. Research is ongoing into how these compounds can be integrated into electronic devices, potentially improving conductivity and performance in applications such as sensors and organic light-emitting diodes (OLEDs) .

Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs | Induces apoptosis; modulates inflammatory responses |

| Agrochemicals | Pesticides, herbicides | Effective against pests; selective herbicidal action |

| Materials Science | Functional materials, conductive polymers | Enhances thermal stability; improves electrical properties |

特性

IUPAC Name |

2-(difluoromethyl)-5-thiophen-2-ylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3S/c10-9(11)14-6(5-12)4-7(13-14)8-2-1-3-15-8/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAICCFWXAJNHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=C2)C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。